molecular formula C16H28O2 B12518377 Hexadeca-8,10-dienoic acid CAS No. 686721-81-3

Hexadeca-8,10-dienoic acid

Cat. No.: B12518377
CAS No.: 686721-81-3
M. Wt: 252.39 g/mol
InChI Key: RKRWQJWKOXDDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadeca-8,10-dienoic acid is a 16-carbon unsaturated fatty acid with conjugated double bonds at positions 8 and 10. Its structure (CH₃(CH₂)₆CH=CH-CH₂-CH=CH(CH₂)₃COOH) confers unique physicochemical properties, such as lower melting points compared to saturated analogs, due to reduced molecular packing efficiency . This compound is synthesized via methods like acylative cleavage of ethers or halogenation of precursors, as noted in fatty acid synthesis studies .

Properties

CAS No.

686721-81-3

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

hexadeca-8,10-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-9H,2-5,10-15H2,1H3,(H,17,18)

InChI Key

RKRWQJWKOXDDSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Coupling

A method inspired by polyunsaturated fatty acid synthesis employs Grignard reagents to build the carbon chain. For example:

  • Starting Material : Protected alkyne intermediates (e.g., 1-(2’-tetrahydropyranyloxy)-undec-10-yne-1-ol).
  • Coupling : Reaction with (Z)-1-bromohept-1-ene via palladium-catalyzed cross-coupling to form an enyne intermediate.
  • Hydrogenation : Stereoselective hydrogenation of the triple bond using Lindlar catalyst and quinoline yields the cis-diene structure.
  • Deprotection and Oxidation : Acidic cleavage of the THP group followed by Jones reagent oxidation converts the diol to the carboxylic acid.

Key Reagents/Conditions : PdCl₂(bn)₂, CuI, piperidine (coupling); H₂, Lindlar catalyst (hydrogenation); CrO₃/H₂SO₄ (oxidation).

Ti-Catalyzed Cyclomagnesiation

This method leverages titanium-catalyzed reactions to form cyclopropane intermediates, enabling precise diene formation:

  • Substrate : Oxygenated 1,2-dienes (e.g., tetrahydropyran-protected hepta-5,6-diene-1-ol).
  • Cyclomagnesiation : Reaction with EtMgBr and Cp₂TiCl₂ forms magnesacyclopentane.
  • Hydrolysis : Acidic workup yields 1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol.
  • Oxidation : Jones reagent converts diols to dienoic acids.

Yield : ~57% for oxidation step.

Enzymatic and Microbial Synthesis

Biocatalytic approaches offer regioselectivity and milder conditions.

Soybean Lipoxygenase (LOX)

LOX enzymes catalyze peroxidation of polyunsaturated fatty acids (PUFAs) to introduce hydroperoxide groups, which can be reduced or modified:

  • Substrate : Linoleic acid (C₁₈H₃₂O₂).
  • Oxidation : LOX-IB in phosphate buffer (pH 6) generates 9-hydroperoxy-octadecadienoic acid (HPODE).
  • Reduction : Hydrogenation or enzymatic reduction yields conjugated dienes.

Limitation : Requires additional steps to adjust chain length for C₁₆ analogs.

Microbial Conversion

Strains like Pseudomonas aeruginosa convert palmitoleic acid (C₁₆H₃₀O₂) to dienoic acids via desaturase enzymes:

  • Substrate : Palmitoleic acid in PGY medium.
  • Cultivation : Aerobic growth induces Δ9 and Δ12 desaturases.
  • Extraction : Fatty acids isolated via saponification and methyl esterification.

Yield : Variable; depends on strain specificity and growth conditions.

Ozonolysis-Based Functionalization

Ozonolysis is used to cleave double bonds for structural analysis or intermediate generation:

  • Oxidative Ozonolysis :
    • Conditions : Ozone in methyl acetate (-15°C).
    • Workup : Acetic acid/H₂O₂ to oxidize ozonides to carboxylic acids.
    • Application : Identifies double-bond positions in precursors.
  • Reductive Ozonolysis :
    • Conditions : Ozone followed by triphenylphosphine.
    • Outcome : Forms aldehydes for derivatization (e.g., DNPH hydrazones).

Comparative Analysis of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Challenges
Chemical Coupling Alkyne coupling → Hydrogenation → Oxidation Pd catalyst, H₂, CrO₃/H₂SO₄ High regioselectivity Multi-step; requires harsh oxidants
Ti-Catalyzed Cyclomagnesiation → Hydrolysis → Oxidation EtMgBr, Cp₂TiCl₂, Jones reagent Scalable for complex dienes Limited substrate scope
Enzymatic (LOX) Peroxidation → Reduction LOX-IB, H₂O₂, phosphate buffer Mild conditions; biocompatibility Requires post-processing for C₁₆ analogs
Microbial Conversion Desaturation via Δ9/Δ12 enzymes PGY medium, aerobic growth Sustainable; no toxic byproducts Low yields; strain optimization needed

Chemical Reactions Analysis

Types of Reactions: Hexadeca-8,10-dienoic acid undergoes various chemical reactions, including:

Major Products:

Scientific Research Applications

Biomedical Research Applications

Hexadeca-8,10-dienoic acid has been studied for its potential therapeutic effects, particularly in the context of cancer and inflammation.

Anticancer Properties

  • Mechanism of Action :
    • This compound has been shown to inhibit the proliferation of cancer cells, particularly in breast cancer cell lines (MCF-7). Research indicates that it induces apoptosis through mitochondrial pathways, reducing cell viability significantly at concentrations as low as 25 μM .
  • Case Study :
    • In a controlled study, MCF-7 cells treated with this compound exhibited reduced expression of lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), suggesting its role in modulating lipid metabolism in cancer cells .

Anti-inflammatory Effects

  • Mechanism :
    • This compound has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines in animal models .
  • Case Study :
    • A study involving induced inflammation in rodents showed that administration of this compound resulted in significant suppression of inflammatory markers, indicating its potential as an anti-inflammatory agent .

Industrial Chemistry Applications

This compound serves as a precursor in the synthesis of various industrial compounds. Its unique structure allows it to be utilized in producing specialty chemicals and surfactants.

Synthesis and Production

  • Synthetic Routes :
    • The compound can be synthesized through alkenylation reactions under controlled conditions to introduce double bonds at specific positions.
  • Industrial Use :
    • It is used in the production of lubricants and emulsifiers due to its surfactant properties.

Pesticide Development

This compound has been explored for its potential use in developing environmentally friendly pesticides.

  • Insecticidal Properties :
    • Certain derivatives of this compound have been shown to possess insecticidal properties against common agricultural pests. Research indicates that these derivatives can disrupt the physiological processes of insects, leading to their mortality .
  • Case Study :
    • A study evaluated the effectiveness of this compound derivatives on pest control in crop systems, demonstrating significant reductions in pest populations compared to untreated controls .

Data Summary Table

Application AreaMechanism/EffectReference
AnticancerInhibits cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
Industrial ChemistryPrecursor for surfactants/lubricants
AgricultureInsecticidal properties

Mechanism of Action

The mechanism of action of hexadeca-8,10-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating various cellular pathways and processes . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Structural Variations by Chain Length and Functional Groups

Table 1: Structural Comparison of Hexadeca-8,10-dienoic Acid and Related Compounds
Compound Name Chain Length Double Bond Positions Functional Groups Key Features Source/Evidence ID
This compound C16 8,10 None Base structure; conjugated diene
13,14-Epoxyhexadeca-7,10-dienoic acid C16 7,10 Epoxy (C13-14) Fungal peroxidation product
8,11-Epoxy-9-methylthis compound (F16) C16 8,10 Epoxy (C8-11), methyl (C9) Lipopeptide component in Shewanella
(7E,10E)-7,10-Hexadecadienoic acid C16 7,10 (E,Z) None Geometric isomer; impacts fluidity
12-Oxooctadeca-8,10-dienoic acid C18 8,10 Oxo (C12) Antitumor activity (IC₅₀: 13.00 μM)
9-Oxooctadeca-10,12-dienoic acid C18 10,12 Oxo (C9) Antitumor activity (IC₅₀: 16.88 μM)
(8E,10E)-12-Hydroxydodeca-8,10-dienoic acid C12 8,10 Hydroxyl (C12) Shorter chain; isolated from Codonopsis
12,13-Epoxy-9-hydroxynonadeca-7,10-dienoic acid C19 7,10 Epoxy (C12-13), hydroxyl (C9) Excluded from network pharmacology
Key Observations:
  • Chain Length : Shorter chains (e.g., C12 in ) reduce hydrophobicity, while longer chains (e.g., C18 in ) may enhance membrane integration.
  • Functional Groups : Epoxy (e.g., ), oxo (e.g., ), and hydroxyl groups (e.g., ) modulate reactivity and bioactivity. For instance, oxo groups in C18 analogs correlate with antitumor potency .
  • Double Bond Geometry : The (7E,10E) isomer in exhibits distinct physicochemical properties compared to the 8,10-diene system, influencing applications in lipid-based formulations .
Table 2: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Notes Source/Evidence ID
This compound Limited direct data Structural analog of bioactive FAs
12-Oxooctadeca-8,10-dienoic acid Antitumor (IC₅₀: 13.00 μM vs. L1210 cells) Inhibits cancer cell proliferation
9-Oxooctadeca-10,12-dienoic acid Antitumor (IC₅₀: 16.88 μM vs. L1210 cells) Synergistic with other oxo-FAs
F16 (Epoxy-methyl derivative) Antimicrobial Incorporated into lipopeptide antibiotics
(7Z,10Z)-Hexadeca-7,10-dienoic acid Anti-inflammatory Modulates PPAR-γ/NF-κB pathways
Conjugated Linoleic Acid (CLA) Anticarcinogenic Reduces lipid peroxidation; inhibits DMBA-induced tumors
Key Mechanisms:
  • Antitumor Effects: C18 oxo-dienoic acids () likely act via apoptosis induction or cell cycle arrest, though exact targets require validation.
  • Antimicrobial Activity : F16 in is part of lipopeptides that disrupt microbial membranes.
  • Anti-Inflammatory Action : (7Z,10Z)-isomer in suppresses NF-κB activation, similar to CLA in .

Q & A

Basic Research Questions

Q. How can hexadeca-8,10-dienoic acid be structurally characterized using spectroscopic methods?

  • Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy for determining double-bond positions and stereochemistry. For example, 1H^1H-NMR can resolve coupling patterns of protons adjacent to double bonds (e.g., δ 5.3–5.4 ppm for conjugated dienes), while 13C^13C-NMR identifies carbonyl carbons (δ ~170–180 ppm) and unsaturated carbons. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight (M+^+ at m/z 252.39) and fragmentation patterns .
  • Validation : Compare spectral data with synthetic standards or literature values for (7Z,10Z)-hexadeca-7,10-dienoic acid (CAS 28290-73-5) .

Q. What are the primary synthetic routes for this compound?

  • Approaches :

Halogenation of 1,4-diols : Use group 5/6 metal halides (e.g., NbCl5_5) to catalyze acylative cleavage of ethers, yielding dienyl intermediates .

Epoxidation followed by ring-opening : Fungal peroxygenases (UPO) selectively epoxidize dienes (e.g., regioselective formation of 13,14-epoxyhexadeca-7,10-dienoic acid), which can be reduced to retain the diene structure .

  • Challenges : Ensure stereochemical control during synthesis to avoid undesired isomers.

Advanced Research Questions

Q. How can regioselectivity in the enzymatic epoxidation of this compound be optimized?

  • Experimental Design :

  • Use fungal peroxygenases (e.g., Agrocybe aegerita UPO) under controlled pH (5–7) and temperature (25–30°C).
  • Monitor reaction progress via HPLC-MS to quantify epoxide formation (retention time ~12–15 min under reverse-phase conditions) .
    • Data Interpretation : Compare kinetic parameters (e.g., kcatk_{cat}, KMK_M) across enzyme variants to identify mutations enhancing regioselectivity.

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

  • Case Study : In tumor cell proliferation assays, discrepancies in IC50_{50} values may arise from differences in cell lines (e.g., HepG2 vs. MCF-7) or solvent effects (DMSO vs. ethanol).
  • Resolution :

Standardize assay conditions (e.g., solvent concentration ≤0.1% v/v).

Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. How does the stereochemistry of this compound influence its interaction with lipid membranes?

  • Methodology :

  • Prepare liposomes with phosphatidylcholine and incorporate (7Z,10Z)- or (7E,10E)-isomers.
  • Use differential scanning calorimetry (DSC) to measure phase transition temperatures, revealing isomer-specific effects on membrane fluidity .
    • Advanced Analysis : Molecular dynamics simulations can model diene positioning within bilayers.

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Wear nitrile gloves (EN 374-compliant) and flame-retardant lab coats to prevent skin contact.
  • Use fume hoods for solvent-based reactions; avoid incompatible materials (e.g., strong oxidizers) .
    • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can researchers optimize chromatographic separation of this compound from complex mixtures?

  • Techniques :

  • HPLC : Use a C18 column with isocratic elution (acetonitrile:water, 70:30 v/v, 0.1% formic acid) for baseline resolution.
  • GC-MS : Derivatize with BSTFA to enhance volatility and detect at m/z 252 (molecular ion) .

Data Reproducibility and Reporting

Q. What criteria ensure reproducibility in synthesizing this compound derivatives?

  • Documentation :

  • Report reaction conditions (catalyst loading, solvent purity, temperature gradients).
  • Include 1H^1H-NMR yields and chromatographic purity (>95%) in supplementary materials .

Q. How should researchers design dose-response studies for this compound in cellular assays?

  • Protocol :

Test a logarithmic concentration range (0.1–100 μM).

Use triplicate wells and include vehicle controls to account for solvent cytotoxicity.

Normalize data to housekeeping genes (e.g., GAPDH) in qPCR-based mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.